molecular formula C18H18N4O B2724194 N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207055-72-8

N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2724194
CAS No.: 1207055-72-8
M. Wt: 306.369
InChI Key: CXUZFWBZXLIOIP-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl, methyl, and methylphenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from the corresponding amine through diazotization followed by azidation.

    Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and methyl iodide are common reagents used for these steps.

    Carboxamide Formation: The carboxamide group is introduced by reacting the triazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid, while reduction of the triazole ring could produce a variety of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzyl and methyl groups may enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methylphenyl group, which may alter its biological activity and chemical reactivity.

    N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group, potentially affecting its binding properties and pharmacokinetics.

    N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the N-methyl group, which could influence its solubility and metabolic stability.

Uniqueness

N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with the 4-methylphenyl moiety, can enhance its interactions with biological targets and influence its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-N-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-14-8-10-16(11-9-14)22-13-17(19-20-22)18(23)21(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZFWBZXLIOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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